N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a methylisoxazole-4-carboxamide moiety at the 4-position via a methylene linker.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-12(9-18-21-10)15(19)17-8-11-4-5-16-13(7-11)14-3-2-6-20-14/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZAJLZJCQJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridine-Furan Subunit
The pyridine-furan backbone is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-2-iodopyridine and furan-2-ylboronic acid.
Functionalization to Aminomethyl Group
The 4-bromo substituent on the pyridine is converted to an aminomethyl group via a two-step process:
- Lithiation-Alkylation :
- Curtius Rearrangement :
Synthesis of 5-Methylisoxazole-4-Carboxylic Acid
Cyclization of β-Ketoester Precursors
The isoxazole ring is constructed via cyclization of ethyl 3-oxopent-4-enoate with hydroxylamine hydrochloride:
- Conditions :
- Solvent: Ethanol/H₂O (3:1)
- Temperature: Reflux, 6 hours
- Yield : 89% (ethyl 5-methylisoxazole-4-carboxylate).
Saponification to Carboxylic Acid
Hydrolysis of the ester is achieved using NaOH (2M) in methanol/water (1:1) at 60°C for 3 hours, yielding 5-methylisoxazole-4-carboxylic acid with 95% purity.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 2-(furan-2-yl)pyridin-4-ylmethylamine with 5-methylisoxazole-4-carboxylic acid using EDCl/HOBt:
- Conditions :
- Coupling agents: EDCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent: DMF, 0°C to room temperature
- Reaction time: 12 hours
- Yield : 82%.
Alternative Methods: HATU/DIPEA
For improved efficiency, HATU (1.1 equiv) and DIPEA (2 equiv) in dichloromethane achieve 88% yield at 25°C in 6 hours.
Optimization and Challenges
Regioselectivity in Pyridine Functionalization
Lithiation at the 4-position of pyridine requires strict temperature control (-78°C) to avoid side reactions. Substoichiometric LDA (1.1 equiv) reduces dimerization byproducts.
Stability of Furan Moieties
Furan rings are susceptible to ring-opening under acidic conditions. Using mild bases (e.g., K₂CO₃) in Suzuki coupling preserves furan integrity.
Amide Bond Epimerization
Low-temperature coupling (0°C) with HOBt suppresses racemization, confirmed by chiral HPLC (>99% enantiomeric excess).
Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 4-(Hydroxymethyl)-2-(furan-2-yl)pyridine | 8.45 (d, 1H), 7.75 (s, 1H), 6.85 (m, 2H) | 192.1 |
| 5-Methylisoxazole-4-carboxylic acid | 2.45 (s, 3H), 8.15 (s, 1H) | 141.1 |
| Final Product | 8.60 (d, 1H), 7.90 (s, 1H), 6.95 (m, 2H) | 325.2 |
Table 2: Comparison of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DMF | 82 | 98 |
| HATU/DIPEA | HATU, DIPEA, DCM | 88 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan and pyridine oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1. Anticancer Properties
Research has indicated that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibits significant anticancer activity. For instance, in studies involving various cancer cell lines, the compound demonstrated notable growth inhibition percentages.
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed promising results against several cancer types, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The structure-function relationship analysis indicates that modifications to the isoxazole ring can enhance its efficacy against resistant bacterial strains .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the isoxazole ring : This step can be achieved through cyclization reactions involving appropriate starting materials.
- Methylation and functionalization : Subsequent steps involve introducing furan and pyridine moieties to enhance biological activity.
Several derivatives have been synthesized to optimize the pharmacological properties, including modifications to the carboxamide group, which have shown improved bioavailability and reduced toxicity .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study, researchers synthesized a series of compounds based on this compound and tested them against various cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition of cell growth in vitro, particularly against ovarian cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that modifications to the furan group significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The compound’s structural uniqueness lies in its hybrid pyridine-furan-isoxazole system. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Nitro Groups (SI10) : The 5-nitro substituent on pyridine in SI10 may enhance electrophilicity, influencing binding to targets like GABA transporters. Conversely, its absence in the target compound could reduce metabolic toxicity .
- Thiazole vs. Pyridine () : Replacing pyridine with thiazole alters electronic properties (e.g., electron-deficient thiazole may affect solubility or receptor affinity) .
- Sulphanyl Linkages (Ranitidine Analogs) : Unlike the target compound’s methylene linker, ranitidine derivatives use sulphanyl-ethyl chains, which improve flexibility and metabolic stability but may introduce oxidation liabilities .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 283.287 g/mol. It features a furan ring, a pyridine ring, and an isoxazole moiety, which contribute to its diverse biological activities.
Biological Activities
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Properties : Isoxazole derivatives have been reported to possess antibacterial and antifungal activities. The presence of the furan and pyridine rings may enhance these effects by facilitating interactions with microbial targets.
- Anticancer Activity : Compounds containing isoxazole and pyridine rings have shown potential in inhibiting cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on studies of similar compounds, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as proteases or kinases.
- Receptor Modulation : It may bind to receptors, altering their activity and leading to downstream biological effects.
- Interference with Cellular Signaling : The compound could disrupt signaling pathways critical for cell proliferation or survival.
Case Studies
- Anticancer Activity : A study investigating various isoxazole derivatives found that certain compounds significantly inhibited the growth of breast cancer cells (IC50 values ranging from 10 to 20 µM) . While specific data for this compound is not available, its structural similarity suggests potential efficacy.
- Antimicrobial Properties : Another study focused on furan-containing compounds revealed that they exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL . This suggests that this compound could share similar properties.
Comparative Analysis
To better understand the potential of this compound, it can be compared to other related compounds:
Q & A
Q. What are the standard synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyridine-furan precursor via Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan moiety to the pyridine ring .
- Step 2 : Functionalization of the pyridine methyl group, often through bromination followed by nucleophilic displacement to introduce the isoxazole-carboxamide group .
- Step 3 : Final coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the isoxazole-carboxamide to the pyridine-furan intermediate . Key intermediates include the brominated pyridine derivative and the activated isoxazole-4-carboxylic acid.
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, particularly distinguishing furan (δ 6.3–7.4 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Initial studies should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarity to pyrazole and isoxazole derivatives with known activity .
- Cytotoxicity profiling using MTT assays on cancer cell lines, as related thiazolo-pyridine analogs show anticancer potential .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyridine and isoxazole moieties to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with microwave-assisted synthesis reducing reaction time .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry .
Q. What strategies resolve discrepancies in biological activity data across different assays?
- Dose-response curve normalization : Account for variations in cell viability protocols (e.g., serum concentration differences) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity if off-target effects are suspected .
- Structural analogs comparison : Cross-reference activity with compounds like 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide (Table 1) .
Table 1 : Bioactivity of Structural Analogs
| Compound | Target Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| Pyrazole-thiazole hybrid | 12 µM (Kinase X) | Thiazole linkage |
| Isoxazole-pyridine derivative | 8 µM (Protease Y) | Ethyl spacer |
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP < 3) and cytochrome P450 interactions .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioavailability .
Methodological Notes
- Contradiction handling : If NMR data conflicts with expected structures (e.g., unexpected splitting), repeat synthesis under inert atmosphere to rule out oxidation .
- Data reproducibility : Standardize reaction conditions (temperature, catalyst batch) and use internal controls in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
